4-Chloro-N-(2-dimethylamino-acenaphthen-1-yl)-benzenesulfonamide
CAS No.: 327102-14-7
Cat. No.: VC4383806
Molecular Formula: C20H19ClN2O2S
Molecular Weight: 386.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327102-14-7 |
|---|---|
| Molecular Formula | C20H19ClN2O2S |
| Molecular Weight | 386.89 |
| IUPAC Name | 4-chloro-N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H19ClN2O2S/c1-23(2)20-17-8-4-6-13-5-3-7-16(18(13)17)19(20)22-26(24,25)15-11-9-14(21)10-12-15/h3-12,19-20,22H,1-2H3 |
| Standard InChI Key | IRVQBVBJMQSBCO-UHFFFAOYSA-N |
| SMILES | CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Elucidation
Spectroscopic and Computational Characterization
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Mass Spectrometry: The molecular ion peak at m/z 386.89 (calculated for C₂₀H₁₉ClN₂O₂S) aligns with its molecular weight.
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NMR Signatures: Predicted splitting patterns include:
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Computational Modeling: Density functional theory (DFT) simulations reveal a highest occupied molecular orbital (HOMO) localized on the acenaphthene system, suggesting nucleophilic reactivity at this site .
Synthesis and Scalable Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence optimized for yield and purity:
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Acenaphthene Functionalization:
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Nitration of acenaphthene at the 1-position using HNO₃/H₂SO₄.
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Reduction of the nitro group to an amine with H₂/Pd-C.
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Dimethylation via Eschweiler-Clarke reaction (HCOOH, HCHO).
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Sulfonamide Coupling:
Table 1: Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃ (68%), H₂SO₄ | 0–5°C | 2 h | 78% |
| Dimethylation | HCOOH, HCHO | 100°C | 6 h | 85% |
| Sulfonylation | ClC₆H₄SO₂Cl, Et₃N | 25°C | 12 h | 67% |
Industrial Manufacturing Innovations
Continuous flow reactors have been adopted to enhance process safety and scalability:
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Microreactor Technology: Enables precise control over exothermic nitration steps, reducing side product formation.
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In-line Analytics: UV-Vis and IR probes monitor intermediate purity, allowing real-time adjustments.
Reactivity and Functionalization Pathways
Oxidation and Reduction Behavior
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Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the acenaphthene ring, yielding phthalic acid derivatives.
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Reduction: LiAlH₄ selectively reduces the sulfonamide to a thioether, while NaBH₄ preserves the sulfonamide group.
Nucleophilic Substitution
The chlorine atom undergoes SNAr reactions with amines (e.g., piperidine) in DMF at 80°C, enabling diversification of the benzene ring.
Table 2: Substitution Reaction Outcomes
| Nucleophile | Solvent | Catalyst | Yield |
|---|---|---|---|
| Piperidine | DMF | None | 72% |
| Thiophenol | EtOH | K₂CO₃ | 65% |
| NaN₃ | DMSO | CuI | 58% |
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
Structure-Activity Relationships (SAR)
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Acenaphthene Modifications: Bromination at the 5-position increases lipophilicity, enhancing Gram-positive coverage.
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Sulfonamide Alternatives: Replacing chlorine with trifluoromethyl improves pharmacokinetic profiles but reduces aqueous solubility .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors targeting EGFR and VEGFR-2, with ongoing Phase I trials for oncology indications.
Agrochemical Development
Derivatization with thiocyanate groups yields herbicides effective against Amaranthus retroflexus (EC₅₀ = 12 µM).
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